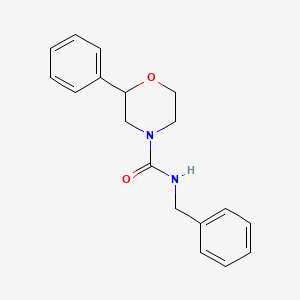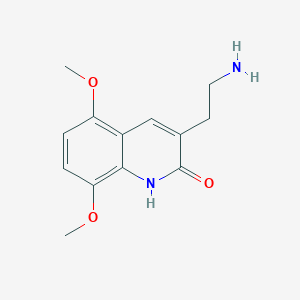![molecular formula C13H14N4S B6524636 2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethan-1-amine CAS No. 1017183-37-7](/img/structure/B6524636.png)
2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethan-1-amine” belongs to the class of 1,2,4-triazoles . Triazoles are nitrogenous heterocyclic compounds that are present in an array of pharmaceuticals and biologically important compounds . They are known to show versatile biological activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds has been a topic of interest in recent years . Various synthetic methods have been reported that provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles, including “2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethan-1-amine”, is unique and allows them to bind in the biological system with a variety of enzymes and receptors . This makes them a key pharmacophore in drug design, discovery, and development .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazoles are diverse. For instance, the reaction of certain compounds with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol can afford the corresponding bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazoles can vary widely. For instance, certain compounds have been found to have excellent thermal stability .科学的研究の応用
Anticancer Properties
The compound exhibits promising anticancer activity. Researchers have synthesized derivatives of this scaffold and evaluated their effects against various cancer cell lines. These derivatives interfere with cancer cell growth, proliferation, and metastasis. Mechanisms include inhibition of specific enzymes, cell cycle arrest, and induction of apoptosis .
Antimicrobial Activity
The triazolo-thiadiazole system, to which this compound belongs, displays antimicrobial properties. It has been effective against bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans). These derivatives could serve as potential antimicrobial agents .
Analgesic and Anti-Inflammatory Effects
Studies suggest that derivatives of this scaffold possess analgesic properties, potentially alleviating pain. Additionally, they exhibit anti-inflammatory activity, making them relevant for conditions involving inflammation .
Antioxidant Potential
The compound’s structure allows it to scavenge free radicals, protecting cells from oxidative damage. Antioxidants play a crucial role in maintaining overall health and preventing diseases related to oxidative stress .
Enzyme Inhibitors
Various derivatives act as enzyme inhibitors:
Antiviral Properties
Derivatives have shown activity against certain viruses. Their potential as antiviral agents warrants further investigation .
Antitubercular Agents
Triazolothiadiazine derivatives have been explored for their efficacy against Mycobacterium tuberculosis. These compounds could contribute to tuberculosis treatment .
作用機序
Target of Action
The compound 2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethan-1-amine belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds are known to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects
Mode of Action
The mode of action of this compound is likely related to its interaction with its targets, leading to changes in cellular processes. The hydrogen bond accepting and donating characteristics of this core structure allow it to make specific interactions with different target receptors . .
Biochemical Pathways
These could potentially include pathways related to cancer progression, microbial growth, inflammation, oxidative stress, viral replication, and various enzymatic processes .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide valuable insights into the potential ADME properties of this compound and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of pharmacological activities exhibited by similar compounds . These effects could potentially include the inhibition of cancer cell proliferation, the killing or inhibition of microbial organisms, the reduction of inflammation and oxidative stress, the inhibition of viral replication, and the inhibition of various enzymes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4S/c1-9-4-2-3-5-11(9)12-15-13-17(16-12)10(6-7-14)8-18-13/h2-5,8H,6-7,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWPMESTHNDFLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(o-Tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethyl-1-[5-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one](/img/structure/B6524555.png)
![2-methyl-2-[(6-methyl-4-phenylquinazolin-2-yl)amino]propan-1-ol](/img/structure/B6524560.png)
![2-[methyl(6-methyl-4-phenylquinazolin-2-yl)amino]ethan-1-ol](/img/structure/B6524565.png)
![1-{6-chloro-2-[(2-hydroxyethyl)(methyl)amino]-4-phenylquinolin-3-yl}ethan-1-one](/img/structure/B6524566.png)
![1-[3-(4-bromophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B6524580.png)

![3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]aniline](/img/structure/B6524598.png)
![1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B6524608.png)
![1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-3-carboxylic acid](/img/structure/B6524619.png)
![1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-3-carboxylic acid](/img/structure/B6524626.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6524629.png)


![N-(3-acetylphenyl)-2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6524660.png)